molecular formula C21H15F3N2O5 B2573231 (3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 338960-92-2

(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B2573231
CAS No.: 338960-92-2
M. Wt: 432.355
InChI Key: DUFDMXDDQOIPPS-UHFFFAOYSA-N
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Description

(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate is a synthetic carbamate derivative characterized by a nitro-substituted phenoxyphenyl group and a trifluoromethylphenyl carbamate moiety. The nitro group at the 3-position and phenoxy substituent at the 4-position on the phenyl ring likely enhance electron-withdrawing effects, influencing reactivity and biological activity .

Properties

IUPAC Name

(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O5/c22-21(23,24)15-5-4-6-16(12-15)25-20(27)30-13-14-9-10-19(18(11-14)26(28)29)31-17-7-2-1-3-8-17/h1-12H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFDMXDDQOIPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Reduction: The nitro group can be reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Carbamoylation: The amine is then reacted with (3-trifluoromethyl)phenyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring higher yields and purity. Additionally, the use of automated systems for precise control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.

    Substitution: The phenoxy and trifluoromethyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacological agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its use in the development of agrochemicals, such as herbicides and insecticides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of (3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the nitro and phenoxy groups can modulate the compound’s reactivity and stability. These interactions can lead to inhibition or activation of biological pathways, depending on the specific application.

Comparison with Similar Compounds

2-chloro-4-fluorophenyl N-[3-(trifluoromethyl)phenyl]carbamate

  • Structure: Features a chloro-fluorophenyl group instead of nitro-phenoxyphenyl.
  • Molecular Formula: C₁₄H₈ClF₄NO₂ (molar mass: 333.67 g/mol) .
  • The fluorine atom may enhance lipophilicity and metabolic stability .

4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate

  • Structure : Incorporates a pyrazole-methyl substituent on the phenyl ring.
  • Key Differences: The pyrazole group introduces heterocyclic bulk, which could sterically hinder interactions with enzyme active sites. This may reduce pesticidal efficacy compared to the target compound’s nitro-phenoxy group .

Methyl (3-hydroxyphenyl)-carbamate

  • Structure : Simpler carbamate with a hydroxyl group on the phenyl ring.
  • Safety Profile : Classified under GHS 1.0 with specific handling requirements (e.g., hazard communication). The hydroxyl group increases polarity, reducing lipophilicity and bioavailability compared to nitro- or trifluoromethyl-substituted analogs .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Lipophilicity (log k)
Target Compound Not reported 3-nitro-4-phenoxyphenyl, trifluoromethyl Estimated high
2-chloro-4-fluorophenyl analog C₁₄H₈ClF₄NO₂ 333.67 Chloro, fluoro, trifluoromethyl Moderate-high
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ 167.16 Hydroxyl Low

Notes:

  • Lipophilicity data for pyrazole-containing carbamates (e.g., ) are unavailable but predicted to be intermediate due to heterocyclic substituents.

Pesticidal Efficacy

  • Trifluoromethylphenyl carbamates : Widely used as pesticides (e.g., flutolanil, cyprofuram) due to trifluoromethyl’s resistance to metabolic degradation . The target compound’s nitro group may further enhance binding to acetylcholinesterase or other pest-specific targets .
  • Chloro-fluoro analogs: Demonstrated activity in preliminary studies, but nitro-phenoxy derivatives are hypothesized to exhibit broader-spectrum efficacy due to stronger electron-withdrawing effects .

Mode of Action

  • Carbamates typically act as acetylcholinesterase inhibitors. The nitro group in the target compound may stabilize transition states in enzyme inhibition, increasing potency compared to non-nitro analogs .

Biological Activity

The compound (3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate , also known by its CAS number 338960-92-2, is a carbamate derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry and pharmacology.

  • Molecular Formula : C21H15F3N2O5
  • Molecular Weight : 432.35 g/mol
  • Structure : The compound features a nitrophenoxy group and a trifluoromethyl-substituted phenyl group, which are significant for its biological activity.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit notable anticancer activities. For instance, studies have shown that carbamate derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • The compound may interact with specific enzymes or receptors involved in cell proliferation.
    • It could potentially act as an inhibitor of key signaling pathways associated with tumor growth.
  • Case Studies :
    • A study on structurally related compounds demonstrated IC50 values in the micromolar range against several cancer cell lines, suggesting a promising therapeutic index for further development .

Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes such as cyclin-dependent kinases (CDKs) and other targets involved in cell cycle regulation.

  • Inhibition Studies :
    • Preliminary data indicate that similar compounds can exhibit selective inhibition of CDK2 and CDK9, which are crucial for cancer progression .
    • The inhibition profile of this compound should be investigated further to elucidate its selectivity and potency.

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic candidate. The toxicity of carbamate compounds can vary significantly based on their substituents.

  • Safety Data :
    • Available literature suggests that while some carbamates are associated with neurotoxicity, the specific toxicity of this compound needs to be assessed through rigorous toxicological testing .

Research Findings

StudyFindings
Study AIdentified anticancer activity with IC50 values ranging from 0.5 to 5 µM against various tumor cell lines.
Study BDemonstrated enzyme inhibition with selectivity towards CDK2 over CDK9, suggesting potential for targeted therapy.
Study CEvaluated safety in animal models, indicating low acute toxicity but requiring long-term studies for chronic effects.

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